molecular formula C25H22FNO3S2 B2539391 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 941900-55-6

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2539391
CAS No.: 941900-55-6
M. Wt: 467.57
InChI Key: LISUCORMMGQFCL-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonylation of a fluorinated methylbenzene derivative, followed by the introduction of a thiophene moiety. The final step involves the acylation of a naphthalene derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or alkyl groups.

Scientific Research Applications

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide is unique due to its combination of multiple aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide, also referred to by its chemical identifier MFCD09236304, is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C15H16FNO3S2
  • Molecular Weight : 367.458 g/mol
  • IUPAC Name : N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

The structural formula highlights the presence of a sulfonamide group, a thiophene ring, and an acetamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The sulfonamide group is known for its role in enzyme inhibition, while the naphthalene and thiophene components may enhance binding affinity and specificity.

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthoquinones, closely related to this compound, exhibit significant antimicrobial activity. For instance, certain naphthoquinone derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting that similar mechanisms may be at play for this compound .

Antitumor Activity

Research has shown that compounds containing naphthalene and thiophene moieties can inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the structure of naphthoquinones lead to enhanced cytotoxicity against cancer cell lines such as colon adenocarcinoma and breast ductal carcinoma . The specific compound under discussion may similarly exhibit antitumor properties due to its structural characteristics.

Anti-inflammatory Effects

Naphthoquinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like interleukin-1β. This suggests that this compound could potentially modulate inflammatory pathways through similar mechanisms .

Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthoquinone derivatives revealed that compounds with structural similarities to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focused on the cytotoxic effects of naphthalene-based compounds, it was found that certain derivatives led to cell cycle arrest in cancer cells. The study measured IC50 values indicating potent growth inhibition at low concentrations (around 10 µM), suggesting potential therapeutic applications for this compound in oncology .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of cell cycle arrest
Anti-inflammatoryInhibition of IL-1β production

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S2/c1-17-14-20(11-12-22(17)26)32(29,30)24(23-10-5-13-31-23)16-27-25(28)15-19-8-4-7-18-6-2-3-9-21(18)19/h2-14,24H,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISUCORMMGQFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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